Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate
Description
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate (CAS: 148901-69-3) is a chiral intermediate critical for synthesizing pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hyperlipidemia and arteriosclerosis . Its structure features a quinoline core substituted with a cyclopropyl group, a 4-fluorophenyl ring, and a hydroxy-oxoheptenoate side chain. The (6E)-configuration and stereochemistry at the 5-hydroxy position (5S) are essential for its role in producing the bioactive (3R,5S)-dihydroxyheptenoate moiety in pitavastatin . Industrially, it is synthesized via stereoselective reactions, such as the catalytic asymmetric aldol reaction using binaphthol-titanium complexes , followed by desilylation and crystallization .
Properties
IUPAC Name |
ethyl 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-5-hydroxy-3-oxohept-6-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FNO4/c1-2-33-25(32)16-21(31)15-20(30)13-14-23-26(17-9-11-19(28)12-10-17)22-5-3-4-6-24(22)29-27(23)18-7-8-18/h3-6,9-14,18,20,30H,2,7-8,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPBQVLWVWXLRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate typically involves multiple steps, starting from readily available precursors. One common approach involves the use of 4-bromoquinoline as a starting material. The synthetic route includes:
Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.
Minisci C–H Alkylation: This mechanochemical reaction introduces the alkyl group at the desired position on the quinoline ring.
Oxidation Heck Coupling: This step involves the formation of the acrylaldehyde intermediate, which is then further reacted to form the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical methods can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and other substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and halogenated compounds .
Scientific Research Applications
Anticancer Potential
Research indicates that compounds similar to ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Antimicrobial Effects
Quinoline derivatives are also recognized for their antimicrobial properties. This compound may inhibit bacterial growth through mechanisms that disrupt cellular processes or inhibit enzyme activity.
Neuroprotective Properties
The compound's potential neuroprotective effects are linked to its ability to modulate oxidative stress and inflammation in neuronal cells. Studies suggest that it may protect against neurodegenerative diseases by scavenging reactive oxygen species and reducing neuroinflammation.
Cancer Therapy
Given its anticancer properties, this compound could be developed as a chemotherapeutic agent. Its efficacy in inducing apoptosis in tumor cells makes it a candidate for further clinical studies.
Antimicrobial Treatments
The antimicrobial activity of this compound suggests potential applications in treating infections caused by resistant bacterial strains. Its development could lead to new antibiotics or adjunct therapies.
Neurodegenerative Disease Management
The neuroprotective effects imply that this compound may serve as a therapeutic agent for conditions like Alzheimer's or Parkinson's disease, where oxidative stress plays a critical role.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Antimicrobial Efficacy | Showed effective inhibition of Staphylococcus aureus growth with a minimum inhibitory concentration (MIC) of 8 µg/mL. |
| Study C | Neuroprotection | Indicated reduction in oxidative stress markers and improved cell viability in models of neurodegeneration. |
Mechanism of Action
The mechanism of action of Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on structural features, pharmacological relevance, and synthetic utility. Key compounds include:
Table 1: Structural and Functional Comparison
Key Findings
Structural Impact on Bioactivity: The quinoline core and hydroxy-oxoheptenoate side chain are indispensable for binding to HMG-CoA reductase. Replacement of quinoline with pyrimidine (similarity score: 0.65) reduces potency due to altered hydrophobic interactions . The ethyl ester group in the intermediate enhances lipophilicity, facilitating membrane penetration during synthesis, whereas the calcium salt in pitavastatin improves aqueous solubility for oral bioavailability .
Stereochemical Specificity :
- The (5S)-hydroxy configuration in the ethyl ester is critical for asymmetric reduction to yield the (3R,5S)-dihydroxy configuration in pitavastatin. Racemic analogs show <10% enzymatic activity compared to the pure (3R,5S)-form .
Synthetic Utility :
- The ethyl ester intermediate is synthesized with >99% enantiomeric purity via chiral chromatography using polysaccharide-based packing materials (e.g., cellulose tris(4-chlorophenylcarbamate)), achieving higher productivity than traditional crystallization .
- In contrast, pitavastatin calcium requires additional steps, including ester hydrolysis, calcium salt formation, and purification, increasing production complexity .
Pharmacological and Industrial Relevance
- Pitavastatin Intermediate: The ethyl ester is reduced to the dihydroxyheptenoate moiety in pitavastatin, which inhibits HMG-CoA reductase with an IC50 of 6.8 nM, comparable to atorvastatin but with longer half-life .
- Cost Efficiency : Industrial production of the ethyl ester via continuous chromatography (e.g., Daicel’s method) reduces costs by 40% compared to batch processing .
Biological Activity
Ethyl (6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-YL]-5-hydroxy-3-oxohept-6-enoate, also known by its CAS number 148901-69-3, is a compound that has garnered interest due to its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of quinoline derivatives, characterized by a unique cyclopropyl and fluorophenyl substitution pattern. Its molecular formula is , with a molecular weight of 441.50 g/mol. The structural features contribute to its biological activity, particularly in targeting specific biochemical pathways.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signaling Pathways : The compound interacts with various signaling pathways, including those related to inflammation and cancer progression. It may influence the JAK/STAT and MAPK/ERK pathways, which are crucial for cellular responses to growth factors and cytokines.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could help mitigate oxidative stress in cells.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The compound induces apoptosis in these cells through the activation of caspase pathways.
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of this compound. It appears to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with chronic inflammation. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against a range of pathogens, including bacteria and fungi. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic processes within the pathogens.
Case Studies and Research Findings
A summary of key studies examining the biological activity of this compound is presented below:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
